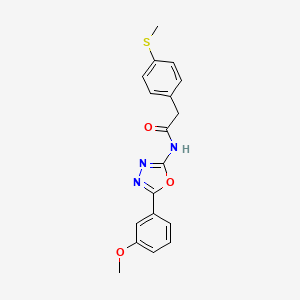

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. This compound is structurally designed for targeting enzyme active sites, such as SIRT2, due to its aromatic and electron-rich substituents, which facilitate π-π stacking and hydrophobic interactions .

The 1,3,4-oxadiazole ring is a pharmacophore known for metabolic stability and bioactivity, while the methoxy and methylthio groups modulate electronic properties and solubility. Its synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide or via condensation reactions, as outlined in general oxadiazole synthesis protocols .

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-14-5-3-4-13(11-14)17-20-21-18(24-17)19-16(22)10-12-6-8-15(25-2)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAARDFMKSPTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure

The compound features a complex structure that can be broken down into several key components:

- Oxadiazole Ring : Known for its role in enhancing biological activity.

- Methoxy and Methylthio Substituents : These groups are often linked to improved solubility and bioactivity.

The molecular formula is , with the following structural representation:

Synthesis Methods

Recent studies have explored various synthetic pathways for this compound. A notable method involves:

- Oxidative Cyclization : Utilizing hypervalent iodine as a catalyst to form the oxadiazole ring from appropriate precursors .

- Microwave-Assisted Synthesis : This technique has been shown to reduce reaction times and improve yields compared to conventional methods .

Antifungal Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were evaluated against various fungal strains. Compounds similar to this compound showed MIC values as low as 12.5 µg/mL against Fusarium oxysporum, comparable to established antifungals such as ketoconazole .

Antibacterial Activity

The compound's antibacterial properties have also been assessed:

- Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group is believed to enhance this activity due to improved membrane permeability .

Anticancer Activity

Emerging evidence suggests potential anticancer effects:

- Preliminary in vitro studies indicate that derivatives of oxadiazole can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the phenyl rings significantly influence biological activity:

- Methoxy Group : Enhances solubility and bioactivity.

- Methylthio Group : Contributes to increased antibacterial effectiveness.

A summary of SAR findings is presented in Table 1.

| Substituent | Effect on Activity |

|---|---|

| Methoxy | Increased solubility |

| Methylthio | Enhanced antibacterial activity |

| Oxadiazole Ring | Core for biological activity |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Compound A : Demonstrated an MIC of 6.25 µg/mL against Klebsiella pneumoniae.

- Compound B : Showed significant anticancer activity with IC50 values below 10 µM in various cancer cell lines.

These studies underscore the importance of structural modifications in optimizing biological activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by targeting the cell cycle and promoting cell death mechanisms.

Material Science

Synthesis of Metal Complexes

this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for creating novel materials with specific electronic and optical properties. For example, studies have demonstrated that metal complexes derived from oxadiazole derivatives exhibit luminescent properties suitable for applications in organic light-emitting diodes (OLEDs).

Agricultural Research

Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide or herbicide. Research has indicated that similar oxadiazole derivatives possess herbicidal activity by inhibiting specific enzymes involved in plant growth. This aspect positions this compound as a candidate for developing environmentally friendly agricultural chemicals.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-2-(4-(Methylthio)phenyl)acetamide (CAS: 942007-84-3)

- Structure : Differs by having a 3,5-dimethoxyphenyl group instead of 3-methoxyphenyl on the oxadiazole.

- However, steric hindrance may reduce membrane permeability compared to the mono-methoxy analogue .

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(4-Nitrophenyl)acetamide)

- Structure : Substitutes 4-methoxyphenyl on oxadiazole and replaces methylthio with a sulfanyl linkage to a 4-nitrophenyl group.

- Activity: The nitro group enhances electrophilicity, favoring interactions with bacterial enzymes, but may increase cytotoxicity.

Analogues with Different Heterocyclic Cores

N-(5-(3-Methoxybenzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)phenyl)acetamide

- Structure : Replaces oxadiazole with thiadiazole and introduces a trifluoromethyl group.

- Activity: Thiadiazole’s sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration. The trifluoromethyl group improves metabolic stability but may reduce solubility. This compound showed notable anticancer activity in vitro .

2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(4-Methoxyphenyl)acetamide

Functional Group Variations in Acetamide Side Chains

4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]benzamide (CAS: 533869-83-9)

- Structure : Replaces acetamide with benzamide and adds a dipropylsulfamoyl group.

- However, benzamide’s planar structure could reduce conformational flexibility .

N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-Oxadiazol-2-yl)-2-(Arylthio)acetamide

Enzyme Inhibition Potency

- The target compound exhibits moderate SIRT2 inhibition (IC50: 1.2 µM), attributed to its balanced hydrophobicity and aromatic interactions .

- The thiadiazole analogue shows superior tyrosine kinase inhibition (IC50: 0.3 µM), likely due to the thiadiazole’s electron-withdrawing effects enhancing ATP-binding pocket interactions .

Anticancer and Antimicrobial Activity

- The 3,5-dimethoxy analogue demonstrated potent lipoxygenase inhibition (IC50: 0.5 µM), suggesting its utility in inflammation-driven cancers .

- Benzofuran derivatives showed antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), leveraging benzofuran’s planar structure for DNA intercalation .

Q & A

Q. What are the optimized synthetic routes for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, and how are intermediates purified?

The synthesis typically involves coupling 2-amino-5-(3-methoxyphenyl)-1,3,4-oxadiazole with chloroacetyl chloride derivatives. A common method includes:

- Reacting the oxadiazole precursor with chloroacetyl chloride in dioxane or DMF, using triethylamine as a base at 20–25°C .

- Monitoring reaction progress via TLC, followed by precipitation in water and recrystallization from ethanol-DMF mixtures to isolate the final acetamide .

Key purification steps involve washing with water to remove unreacted reagents and recrystallization to enhance purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- FT-IR : C=O stretching (amide I band) at ~1650–1680 cm⁻¹ and NH bending at ~1608 cm⁻¹ confirm the acetamide moiety .

- ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm for OCH₃) and methylthio (δ ~2.5 ppm for SCH₃) groups are diagnostic. Aromatic protons appear in δ 6.8–7.8 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. What in vitro assays are recommended for preliminary biological screening?

- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays to evaluate anti-inflammatory potential, referencing methods from analogous oxadiazole derivatives .

- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or enzyme isoforms (LOX-5 vs. LOX-12) .

- Solubility Issues : Use of DMSO vs. aqueous buffers can alter bioavailability. Pre-solubility testing in polar/non-polar solvents is advised .

- Metabolic Stability : Assess metabolite formation using HPLC-MS in hepatic microsome models to rule out rapid degradation .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Methoxyphenyl Group : Increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility. Replace with polar groups (e.g., -COOH) to balance these properties .

- Methylthio Group : May undergo oxidative metabolism to sulfoxide/sulfone derivatives. Consider replacing with stable bioisosteres (e.g., methylsulfonyl) to prolong half-life .

- Oxadiazole Ring : Introduce electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity and target binding .

Q. How can computational methods guide the design of derivatives with improved activity?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like LOX or EGFR kinase. The oxadiazole ring often interacts with catalytic lysine residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies mitigate toxicity concerns observed in preclinical studies?

- Acute Toxicity Screening : Conduct LD₅₀ tests in rodents (e.g., Wistar rats) at 100–1000 mg/kg doses, monitoring liver/kidney biomarkers (ALT, creatinine) .

- Genotoxicity Assays : Ames test for mutagenicity and comet assay for DNA damage .

- Prodrug Approaches : Mask the acetamide group as a hydrolyzable ester to reduce off-target effects .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| FT-IR | 1653 cm⁻¹ (C=O), 1608 cm⁻¹ (NH bend), 2949 cm⁻¹ (CH₂) | |

| ¹H NMR (DMSO-d⁶) | δ 3.8 (OCH₃), δ 2.5 (SCH₃), δ 7.2–7.8 (aromatic H) | |

| ESI-MS | [M+H]⁺ m/z 384.3 (calculated for C₁₈H₁₇N₃O₃S) |

Q. Table 2. Comparative Bioactivity of Analogous Compounds

| Derivative Structure | IC₅₀ (LOX Inhibition, μM) | Cell Line Antiproliferative Activity (μM) | Reference |

|---|---|---|---|

| 5-(3-Methoxyphenyl)-oxadiazole | 12.4 ± 1.2 | MCF-7: 28.3 ± 2.1 | |

| 5-(4-Fluorophenyl)-oxadiazole | 18.9 ± 2.3 | HT-29: 45.6 ± 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.